molecular formula C12H16O3 B11081761 4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol CAS No. 61683-81-6

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol

Cat. No.: B11081761
CAS No.: 61683-81-6
M. Wt: 208.25 g/mol
InChI Key: OWZIEIAHHJTZIB-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol is an organic compound with the molecular formula C13H16O3 It is characterized by a phenol group attached to a 5,5-dimethyl-1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol typically involves the reaction of phenol with 5,5-dimethyl-1,3-dioxane-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, reaction time, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its reactivity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenol is unique due to the presence of both a phenol group and a dioxane ring, which confer distinct chemical and physical properties

Properties

CAS No.

61683-81-6

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)phenol

InChI

InChI=1S/C12H16O3/c1-12(2)7-14-11(15-8-12)9-3-5-10(13)6-4-9/h3-6,11,13H,7-8H2,1-2H3

InChI Key

OWZIEIAHHJTZIB-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=C(C=C2)O)C

Origin of Product

United States

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